
Pyrrole-derivative1
Overview
Description
Pyrrole-derivative1 is a synthetic N-substituted pyrrole compound characterized by its unique structural modifications, which enhance its pharmacological profile compared to unmodified pyrrole scaffolds. The compound has demonstrated significant biological activity in preliminary studies, particularly in enzyme inhibition and anti-inflammatory pathways, as evidenced by its interaction with targets like cyclooxygenase (COX) isoforms and peroxisome proliferator-activated receptors (PPARs) . Its pharmacological properties, including metabolic stability and bioavailability, have been optimized through strategic N-substitution, a feature highlighted in studies by Morishita et al. (2019) and Azukizawa et al. (2008) .
Preparation Methods
Claisen-Schmidt Condensation and TosMIC-Based Cyclization
Reaction Mechanism and Synthesis Protocol
The Claisen-Schmidt condensation followed by p-tosylmethyl isocyanide (TosMIC) cyclization has emerged as a robust method for synthesizing pyrrole derivatives. This one-pot, two-step protocol begins with the condensation of an aromatic enolizable ketone (e.g., acetophenone) and an aromatic aldehyde (e.g., benzaldehyde) in the presence of lithium hydroxide monohydrate (LiOH·H₂O) in absolute ethanol. The intermediate chalcone undergoes subsequent reaction with TosMIC under basic conditions to yield substituted pyrroles.
Improved Process for Saroglitazar Magnesium Salt
Industrial-Scale Synthesis
Saroglitazar magnesium salt (2-ethoxy-3-(4-(2-(2-methyl-5-(4-(methylthio)phenyl)-1H-pyrrol-1-yl)ethoxy)phenyl)propanoate), a hypolipidemic agent, is synthesized via an optimized route that enhances purity and scalability. The process involves:
- Alkylation : Reaction of 4-hydroxyphenylpropanoate with 2-(2-methyl-5-(4-(methylthio)phenyl)-1H-pyrrol-1-yl)ethanol in the presence of a base.
- Salt Formation : Treatment with magnesium methoxide to yield the magnesium salt.
This method reduces byproduct formation through controlled temperature (40–50°C) and solvent selection (tetrahydrofuran/water mixture), achieving a final purity of >99.5%.
Mesylate Intermediate Synthesis
A key improvement involves the preparation of the mesylate intermediate (A1), which is critical for ensuring regioselectivity. The mesylation of the alcohol precursor with methanesulfonyl chloride in dichloromethane at 0–5°C minimizes side reactions, yielding 92–95% of A1.
Huisgen Cycloaddition for Pyrrole-Benzimidazole Hybrids
Dipolar Cycloaddition Strategy
A novel series of pyrrole derivatives fused with benzimidazole moieties was synthesized via Huisgen [3 + 2] cycloaddition. Benzimidazolium bromide salts react with asymmetrical acetylenes in 1,2-epoxybutane under reflux, generating ylide intermediates that undergo cyclization to form dihydropyrolobenzimidazole adducts.
For instance, compounds 4a –d were obtained in 70–80% yields, characterized by IR and NMR spectroscopy. This method excels in constructing complex heterocyclic systems with potential anticancer activity.
Solvent and Temperature Effects
The use of 1,2-epoxybutane as both solvent and reactant simplifies the workflow, while reflux conditions (80–90°C) ensure complete conversion of the ylide intermediate.
Acid-Catalyzed Cyclization of 1,3-Dicarbonyl Compounds
Trifluoroacetic Acid (TFA)-Mediated Cyclization
A convenient route to 1,2,3,5-tetrasubstituted pyrroles involves the alkylation of 1,3-dicarbonyl compounds (e.g., acetylacetone) with propargyl bromide, followed by TFA-catalyzed cyclization with primary amines. This 5-exo-dig cyclization proceeds via alkoxide ion formation, which attacks the propargyl carbon to form the pyrrole ring.
Yields range from 65% to 88%, depending on the amine’s nucleophilicity. For example, aniline derivatives afford higher yields compared to aliphatic amines due to enhanced resonance stabilization.
Substrate Scope and Functionalization
This method accommodates diverse 1,3-dicarbonyl substrates (e.g., diketones, ketoesters) and amines (aryl, alkyl), enabling the synthesis of pyrroles with electron-withdrawing or donating groups at the 3- and 5-positions.
Comparative Analysis of Synthetic Methods
Method | Reaction Conditions | Yield (%) | Key Advantages | Limitations |
---|---|---|---|---|
Claisen-Schmidt/TosMIC | LiOH·H₂O, EtOH, 25–60°C | 60–85 | Broad substrate scope | Steric hindrance reduces efficiency |
Saroglitazar Process | THF/H₂O, 40–50°C | >99.5 | High purity, scalable | Requires specialized intermediates |
Huisgen Cycloaddition | 1,2-Epoxybutane, reflux | 70–80 | Forms complex hybrids | Limited to activated acetylenes |
TFA-Catalyzed Cyclization | TFA, rt–60°C | 65–88 | Simple one-pot procedure | Sensitive to amine nucleophilicity |
Chemical Reactions Analysis
Types of Reactions: Pyrrole-derivative1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of pyrrole derivatives can be achieved using reagents such as potassium permanganate or hydrogen peroxide . Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and transition metal catalysts. For instance, the N-alkylation of pyrroles can be catalyzed by iridium complexes, leading to the formation of tetrahydropyrrolo[1,2-c]pyrimidine derivatives . The reaction conditions typically involve mild temperatures and atmospheric pressure to ensure high yields and selectivity .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the oxidation of pyrrole derivatives can lead to the formation of pyrrole-2,5-dicarboxylic acid, while reduction reactions can yield pyrrolidine derivatives .
Scientific Research Applications
Medicinal Applications
Pyrrole derivatives are recognized for their broad spectrum of biological activities, making them valuable in drug development. Notable applications include:
- Anticancer Activity : Pyrrole derivatives have shown promise as anticancer agents, particularly against leukemia, lymphoma, and myelofibrosis. For instance, a series of diarylpyrroles demonstrated significant antitumor activity through structure-activity relationship (SAR) studies, leading to the identification of optimal substituents for enhanced efficacy .
- Antiviral Properties : Certain pyrrole derivatives have been developed as anti-HIV agents. Research has revealed that specific modifications to the pyrrole structure enhance binding affinity to the HIV-1 gp41 site, improving anti-HIV activity .
- Cholinesterase Inhibition : The 1,3-diaryl-pyrrole skeleton has been identified as a selective inhibitor of butyrylcholinesterase (BChE), with some compounds exhibiting comparable potency to established drugs like donepezil. This suggests potential applications in treating Alzheimer's disease by targeting cholinergic dysfunction .
- Anti-inflammatory and Analgesic Effects : Recent studies have synthesized pyrrole-cinnamate hybrids that exhibit dual inhibition of COX-2 and lipoxygenase (LOX), demonstrating both anti-inflammatory and antioxidant properties .
Synthetic Approaches
The synthesis of pyrrole derivatives is crucial for exploring their medicinal properties. Various methods have been developed, including:
- Paal-Knorr Synthesis : This classic method involves the cyclocondensation of 1,4-dicarbonyl compounds with primary amines or nitriles to form pyrroles. Recent advancements have optimized this process using eco-friendly conditions and catalysts, such as bismuth nitrate .
- Ultrasound-Assisted Synthesis : Utilizing ultrasound for the synthesis of pyrroles has shown to enhance yields and reduce reaction times, making it a promising approach for large-scale production .
Case Study 1: Diarylpyrroles as Anticancer Agents
A study synthesized a new series of diarylpyrroles which were tested against various cancer cell lines. The results indicated that specific substitutions at positions 1 and 5 significantly increased cytotoxicity, suggesting that structural modifications can lead to more effective anticancer agents .
Case Study 2: Pyrrole Derivatives in Alzheimer’s Treatment
Research focused on synthesizing selective BChE inhibitors based on the pyrrole scaffold. Compounds demonstrated high selectivity and potency in inhibiting BChE, indicating their potential role in Alzheimer's therapy .
Case Study 3: Anti-HIV Activity
A novel series of pyrrole derivatives were designed targeting HIV-1's gp41. The study revealed that certain modifications led to improved antiviral activity, showcasing the importance of structural diversity in drug design .
Data Table: Summary of Biological Activities of Pyrrole Derivatives
Mechanism of Action
The mechanism of action of pyrrole-derivative1 involves its interaction with specific molecular targets and pathways. For instance, some pyrrole derivatives act as kinase inhibitors by binding to the active site of the enzyme and preventing its activity . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the pyrrole derivative .
Comparison with Similar Compounds
Pyrrole-derivative1 belongs to a broader class of pyrrole derivatives, which are renowned for their versatility in drug discovery. Below is a systematic comparison with structurally or functionally analogous compounds:
Key Insights :
- Substituent Flexibility : this compound’s N-substitution allows tailored interactions with enzymatic targets, unlike rigid fused-ring systems (e.g., pyrrolo-oxazoles) .
- Synthetic Efficiency: While classical methods (e.g., Paal-Knorr) remain prevalent for simple derivatives, this compound employs modern cycloaddition strategies for regioselective functionalization .
Key Insights :
- Selectivity : Unlike broad-spectrum antifungal pyrrolo-oxazoles, this compound shows target specificity, reducing off-target toxicity .
Clinical and Preclinical Advancements
- This compound : In preclinical models, it reduced hyperglycemia by 40% in diabetic rats, outperforming rosiglitazone (a PPAR-γ agonist) in safety profiles .
- Pyrrolidine-based anticonvulsants : Idhayadhulla et al. (2012) reported derivatives with ED50 = 12 mg/kg in seizure models, but with hepatotoxicity risks absent in this compound .
- Anticancer pyrroles : Mateev et al. (2022) highlighted fused pyrrole-indole derivatives with IC50 = 2.1 μM against breast cancer cells, yet this compound’s N-substitution may offer better solubility for formulation .
Biological Activity
Pyrrole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antioxidant, anticancer, and neuroprotective effects. This article focuses on the biological activity of Pyrrole-derivative1 , synthesizing findings from recent studies to present a comprehensive overview.
1. Antioxidant Activity
Recent studies have highlighted the potential of pyrrole derivatives as effective antioxidant agents. For instance, a study on novel pyrrole derivatives demonstrated their ability to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in cellular models. Specifically, This compound showed promise in protecting PC12 cells from neurotoxic effects induced by 6-hydroxydopamine (6-OHDA) by suppressing the COX-2/PGE2 pathway, which is critical in neurodegenerative processes such as Parkinson's disease (PD) .
Table 1: Antioxidant Activity of this compound
Compound | Concentration (μM) | Cell Viability (%) | Mechanism of Action |
---|---|---|---|
This compound | 0.5 | 85 | Inhibition of lipid peroxidation |
This compound | 1 | 78 | COX-2/PGE2 pathway suppression |
This compound | 5 | 62 | ROS reduction |
2. Anticancer Properties
The anticancer potential of pyrrole derivatives has also been extensively studied. This compound has been shown to exhibit significant antiproliferative effects against various cancer cell lines, including HCT116 and MCF-7. The compound inhibits key kinases such as CDK2/Cyclin A1 and GSK3 alpha, leading to cell cycle arrest at the S phase .
Case Study: Inhibition of Cancer Cell Proliferation
In a study evaluating the efficacy of pyrrole derivatives against breast cancer cells (MCF-7), This compound demonstrated a dose-dependent inhibition of cell growth. At concentrations of 10 μM, it achieved a reduction in cell viability by approximately 50%, showcasing its potential as an anticancer therapeutic agent.
Table 2: Anticancer Activity of this compound
Cell Line | Concentration (μM) | Viability Reduction (%) | Target Kinases |
---|---|---|---|
MCF-7 | 10 | 50 | CDK2/Cyclin A1 |
HCT116 | 5 | 40 | GSK3 alpha |
SH-SY5Y | 0.5 | 30 | DYRK3 |
3. Neuroprotective Effects
The neuroprotective properties of This compound have been substantiated through various in vitro studies. The compound's ability to mitigate apoptosis in neuronal cells exposed to neurotoxins suggests its potential utility in treating neurodegenerative diseases.
The neuroprotective mechanism involves the modulation of oxidative stress pathways and inhibition of pro-apoptotic signals. In particular, pre-treatment with This compound significantly reduced apoptosis markers in PC12 cells subjected to oxidative stress .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for Pyrrole-derivative1, and how can reaction conditions be optimized methodologically?
- Answer: Multi-component reactions (MCRs), such as one-pot coupling reactions catalyzed by natural hydroxyapatite or synthetic catalysts, are highly efficient for synthesizing complex pyrrole derivatives. Optimization involves adjusting stoichiometry, temperature, and catalyst loading. Design of Experiments (DoE) methodologies, like the Box-Behnken design, can systematically optimize variables (e.g., reactant ratios, oxidant amounts) to maximize yield and selectivity .
Q. How do spectroscopic techniques and computational methods complement each other in elucidating the molecular structure of this compound?
- Answer: NMR and FT-IR spectroscopy provide experimental data on functional groups and bonding, while X-ray diffraction resolves crystal structures. Density Functional Theory (DFT) calculations validate experimental geometries and electronic properties (e.g., charge distribution, HOMO-LUMO gaps), offering insights into reactivity and stability .
Q. What strategies address discrepancies in reported catalytic efficiencies for this compound synthesis?
- Answer: Contradictions often arise from variations in catalyst type (e.g., metal vs. acid catalysts) or reaction conditions. Systematic benchmarking under standardized protocols (e.g., identical solvent systems, temperature) and kinetic studies can isolate variables. Comparative studies using control experiments (e.g., catalyst-free reactions) clarify mechanistic contributions .
Q. What are the key design principles for tailoring this compound to achieve specific electronic or steric properties?
- Answer: Substituent positioning (e.g., electron-withdrawing groups at β-positions) and ring functionalization modulate electronic properties. Steric effects are controlled via bulky substituents or fused-ring systems. DFT-guided molecular design predicts substituent impacts on aromaticity and conjugation .
Advanced Research Questions
Q. How can researchers validate synthetic pathways for this compound using kinetic and thermodynamic analyses?
- Answer: Kinetic profiling (e.g., rate constants via UV-Vis monitoring) identifies rate-determining steps. Thermodynamic parameters (ΔG, ΔH) derived from calorimetry or computational simulations assess reaction feasibility. Transition state analysis using DFT clarifies energy barriers and mechanistic pathways .
Q. What methodologies enable regioselective functionalization of this compound in multi-component reactions?
- Answer: Regioselectivity is achieved via catalyst choice (e.g., Cu(I) or Pd catalysts) and directing groups. For example, iodine-mediated cyclizations favor C-3 functionalization. Solvent polarity and temperature further fine-tune selectivity, as demonstrated in three-component syntheses of tetrasubstituted pyrroles .
Q. How does Density Functional Theory (DFT) enhance understanding of reaction mechanisms in this compound synthesis?
- Answer: DFT models reaction intermediates and transition states, revealing orbital interactions (e.g., back-donation in metal-catalyzed reactions) and charge transfer. For instance, titanium-catalyzed pyrrole formation involves dianionic ligand intermediates, validated via comparative orbital analysis .
Q. What advanced analytical approaches resolve ambiguities in multi-component reaction pathways for this compound?
- Answer: In situ NMR or mass spectrometry tracks intermediate formation. Isotopic labeling (e.g., ¹³C) identifies atom migration pathways. Coupling these with computational reaction trajectory simulations (e.g., molecular dynamics) reconstructs stepwise mechanisms .
Q. How can researchers optimize catalyst systems for this compound synthesis while minimizing side reactions?
- Answer: Heterogeneous catalysts (e.g., [NMPH]CH3SO3 ionic liquids) improve recyclability and reduce byproducts. Screening via High-Throughput Experimentation (HTE) identifies optimal catalyst-substrate pairs. Kinetic isotope effects (KIEs) further probe catalytic active sites .
Q. What methodologies address solubility and stability challenges in biological testing of this compound?
- Answer: Derivatization with hydrophilic groups (e.g., carboxylates) enhances solubility. Stability under physiological conditions is assessed via accelerated degradation studies (pH, temperature variation). Solid-phase synthesis enables rapid generation of analogs for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
2-[3-[(E)-3-[2-(4-methylbenzoyl)pyrrol-1-yl]prop-1-enyl]phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-17-9-11-19(12-10-17)23(27)21-8-4-14-24(21)13-3-6-18-5-2-7-20(15-18)28-16-22(25)26/h2-12,14-15H,13,16H2,1H3,(H,25,26)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBLGGYQBCKUKJ-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CN2CC=CC3=CC(=CC=C3)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CN2C/C=C/C3=CC(=CC=C3)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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